Strong nucleophile and base: Ethyllithium readily donates electrons and abstracts protons, making it a powerful tool for forming new carbon-carbon bonds and deprotonating various organic molecules. This characteristic allows it to participate in numerous organic synthesis reactions [1].
Organometallic nature: The presence of a carbon-lithium bond (C-Li) allows ethyllithium to react with various organic functional groups and participate in organometallic reactions, expanding its applicability in diverse research areas [].
Here are some specific applications of ethyllithium in scientific research:
Organic Synthesis
Preparation of Aldehydes, Ketones, and Esters: Ethyllithium reacts with carbonyl compounds (aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction is crucial for synthesizing various organic molecules with desired functionalities [].
Synthesis of Organometallic Compounds: Ethyllithium can act as a nucleophile in reactions with various metal halides, leading to the formation of new organometallic compounds with unique properties. These organometallic compounds find applications in catalysis, materials science, and other research areas [].
Deprotonation Reactions: Due to its strong base character, ethyllithium can deprotonate various organic molecules, generating carbanions. These carbanions act as reactive intermediates in various organic synthesis reactions, enabling the formation of complex molecules [].
Material Science
Lithium Battery Research: Ethyllithium is used as a precursor for the synthesis of lithium metal used in lithium-ion batteries. It plays a crucial role in developing new battery materials with improved performance and efficiency [].
Metal-Organic Frameworks (MOFs): Ethyllithium can be employed in the synthesis of MOFs, a class of porous materials with applications in gas storage, separation, and catalysis. Its ability to react with various metal precursors facilitates the formation of diverse MOF structures [].
Organometallic Chemistry
Study of Reaction Mechanisms: Ethyllithium serves as a model compound for studying the reaction mechanisms of organolithium reagents. Understanding its reactivity helps researchers develop new and efficient methods for organic synthesis and organometallic catalysis [].
Development of New Catalysts: The unique properties of ethyllithium allow researchers to explore its potential as a catalyst for various organic transformations. This exploration contributes to the development of new and sustainable catalytic systems for organic synthesis [].
Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids; Pyrophoric solids]; H260 (41.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]; H261 (58.46%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem
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